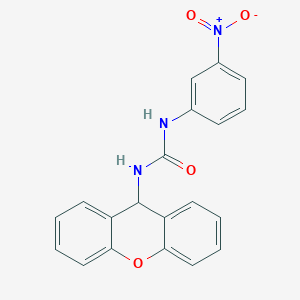
1-(3-nitrophenyl)-3-(9H-xanthen-9-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-nitrophenyl)-3-(9H-xanthen-9-yl)urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a nitrophenyl group and a xanthenyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-nitrophenyl)-3-(9H-xanthen-9-yl)urea typically involves the reaction of 3-nitroaniline with 9H-xanthen-9-yl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-nitrophenyl)-3-(9H-xanthen-9-yl)urea can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Amines, thiols, appropriate solvents (e.g., ethanol, dimethylformamide).
Hydrolysis: Hydrochloric acid, sodium hydroxide, water.
Major Products Formed:
Reduction: 1-(3-aminophenyl)-3-(9H-xanthen-9-yl)urea.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Corresponding amine and carboxylic acid derivatives.
Scientific Research Applications
1-(3-nitrophenyl)-3-(9H-xanthen-9-yl)urea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-nitrophenyl)-3-(9H-xanthen-9-yl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitrophenyl and xanthenyl groups can contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
1-(4-nitrophenyl)-3-(9H-xanthen-9-yl)urea: Similar structure but with the nitro group in the para position.
1-(3-nitrophenyl)-3-(9H-fluoren-9-yl)urea: Similar structure but with a fluorenyl group instead of a xanthenyl group.
Uniqueness: 1-(3-nitrophenyl)-3-(9H-xanthen-9-yl)urea is unique due to the specific positioning of the nitro group and the presence of the xanthenyl group
Properties
Molecular Formula |
C20H15N3O4 |
|---|---|
Molecular Weight |
361.3 g/mol |
IUPAC Name |
1-(3-nitrophenyl)-3-(9H-xanthen-9-yl)urea |
InChI |
InChI=1S/C20H15N3O4/c24-20(21-13-6-5-7-14(12-13)23(25)26)22-19-15-8-1-3-10-17(15)27-18-11-4-2-9-16(18)19/h1-12,19H,(H2,21,22,24) |
InChI Key |
HMQLOLDZXMQLJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)NC(=O)NC4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















